molecular formula C13H18F3N3O2 B1401705 (2-Dimethylamino-ethyl)-(5-trifluoromethyl-pyridin-2-yl)-carbamic acid ethyl ester CAS No. 1311280-38-2

(2-Dimethylamino-ethyl)-(5-trifluoromethyl-pyridin-2-yl)-carbamic acid ethyl ester

Cat. No.: B1401705
CAS No.: 1311280-38-2
M. Wt: 305.3 g/mol
InChI Key: UBKFQGUMLPWMPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an ester formed from a carbamic acid and an amine. Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether functional group. Carbamic acids are organic compounds derived from isocyanic acid, and amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms) substituted with a trifluoromethyl group at the 5-position. Attached to the 2-position of the pyridine ring would be a carbamate group, which in turn is attached to a 2-Dimethylamino-ethyl group .


Chemical Reactions Analysis

Carbamates, such as this compound, are known to react with strong reducing agents to yield a variety of products depending on the precise conditions . They can also undergo hydrolysis in acidic or basic conditions to yield the parent amine and a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, similar compounds like 2-(Dimethylamino)ethyl methacrylate have a boiling point of 182-192 °C, a density of 0.933 g/mL at 25 °C, and are insoluble in water .

Future Directions

The future directions for this compound would depend on its intended use. For example, if it’s intended to be used as a drug, future research could focus on determining its pharmacological effects, optimizing its delivery, and conducting clinical trials .

Properties

IUPAC Name

ethyl N-[2-(dimethylamino)ethyl]-N-[5-(trifluoromethyl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O2/c1-4-21-12(20)19(8-7-18(2)3)11-6-5-10(9-17-11)13(14,15)16/h5-6,9H,4,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKFQGUMLPWMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(CCN(C)C)C1=NC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Dimethylamino-ethyl)-(5-trifluoromethyl-pyridin-2-yl)-carbamic acid ethyl ester
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(2-Dimethylamino-ethyl)-(5-trifluoromethyl-pyridin-2-yl)-carbamic acid ethyl ester

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